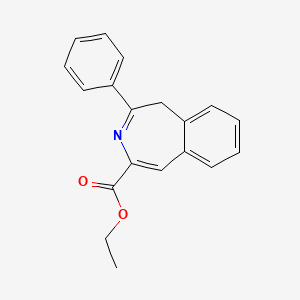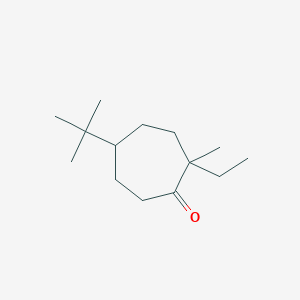
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxypropanoyl group attached to the nitrogen atom of L-alanyl-D-glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid typically involves the reaction of L-alanyl-D-glutamic acid with 2-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide bond under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Applications De Recherche Scientifique
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparaison Avec Des Composés Similaires
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can be compared with other similar compounds, such as:
2-Hydroxypropanoic acid:
L-Alanyl-D-glutamic acid: This compound lacks the hydroxypropanoyl group but retains the amino acid structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
| 83404-88-0 | |
Formule moléculaire |
C11H18N2O7 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-(2-hydroxypropanoylamino)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H18N2O7/c1-5(12-10(18)6(2)14)9(17)13-7(11(19)20)3-4-8(15)16/h5-7,14H,3-4H2,1-2H3,(H,12,18)(H,13,17)(H,15,16)(H,19,20)/t5-,6?,7+/m0/s1 |
Clé InChI |
QRBUWSJZSJXVHY-REJBHVJUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


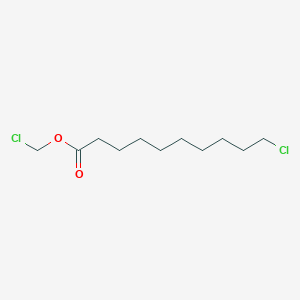
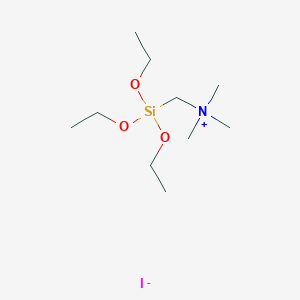
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
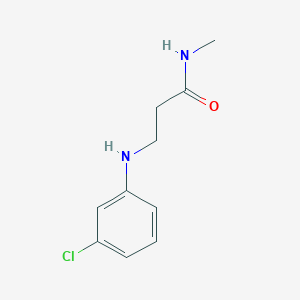
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
